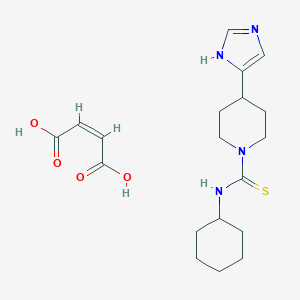

Thioperamide maleate

説明

Overview of the Histaminergic System in the Central Nervous System

The histaminergic system in the CNS is composed of a surprisingly small number of neurons, estimated to be around 64,000 in the human brain, located almost exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. mdpi.comisciii.es Despite their limited numbers, these neurons project extensively throughout the entire brain, including the cerebral cortex, hippocampus, striatum, and thalamus, allowing them to exert widespread influence over neuronal activity. wikipedia.orgnih.gov

Histamine, a biogenic amine synthesized from the amino acid histidine, acts as the primary neurotransmitter of this system. wikipedia.org Once released, it doesn't operate in the typical rapid, point-to-point manner of classical neurotransmitters. Instead, much of its release is non-synaptic, meaning it diffuses widely to modulate the activity of large neuronal populations, a characteristic that has led to its classification as a neuromodulator. nih.gov This broad modulatory capacity allows the histaminergic system to be a critical regulator of "whole brain" activity. nih.gov

The functions of the histaminergic system are diverse and fundamental to daily life. It is a key player in promoting and maintaining wakefulness and attention. physiology.orgnih.gov The activity of histaminergic neurons is highest during waking hours and significantly decreases during sleep. mdpi.com This system is also integral to cognitive processes such as learning and memory, feeding behavior, and the regulation of circadian rhythms. mdpi.comjst.go.jp

Functional Significance and Distribution of Histamine H3 Receptors in Neuromodulation

Histamine exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. mdpi.comresearchgate.net Among these, the histamine H3 receptor (H3R) holds a unique position as a primary regulator of neurotransmitter release. H3 receptors are predominantly expressed in the central nervous system, with high densities found in the cerebral cortex, hippocampus, striatum, and the posterior hypothalamus where the histaminergic cell bodies are located. nih.govnih.gov

Functionally, the H3 receptor acts as both an autoreceptor and a heteroreceptor. physiology.orgnih.gov As an autoreceptor, it is located on the presynaptic terminals of histaminergic neurons themselves. When activated by histamine, it initiates a negative feedback loop, inhibiting further synthesis and release of histamine. nih.govwikipedia.org This mechanism allows for tight control over the activity of the histaminergic system.

Perhaps more significantly for neuromodulation, the H3 receptor also functions as a heteroreceptor on the terminals of non-histaminergic neurons. nih.govwikipedia.org In this capacity, it inhibits the release of a wide range of other crucial neurotransmitters, including:

Acetylcholine

Dopamine

Serotonin

Noradrenaline

Glutamate

GABA nih.govscielo.org.mx

Thioperamide Maleate as a Prototypical Histamine H3 Receptor Antagonist/Inverse Agonist in Research

The study of the H3 receptor and its complex roles has been greatly advanced by the development of selective pharmacological tools. Among the most important of these is this compound. Thioperamide is a potent and selective antagonist/inverse agonist of the H3 receptor. scbt.commedchemexpress.com As an antagonist, it blocks the action of histamine at the H3 receptor. As an inverse agonist, it reduces the receptor's constitutive activity, effectively "releasing the brake" on neurotransmitter release. scbt.com

A key feature of Thioperamide is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system in in vivo models. bocsci.comcaymanchem.com By administering Thioperamide, researchers can effectively increase the release of histamine and other neurotransmitters that are under the inhibitory control of the H3 receptor. This has made Thioperamide an invaluable tool for investigating the physiological and behavioral consequences of enhanced histaminergic and other neurotransmitter system activity.

Research utilizing Thioperamide has provided significant insights into the functions of the H3 receptor. For instance, studies have shown that Thioperamide can suppress neuropeptide Y (NPY)-induced feeding in rats, highlighting the role of the histaminergic system in appetite regulation. nih.gov Other research has demonstrated its ability to increase the production of kynurenic acid, an antagonist of the NMDA receptor, suggesting a potential neuroprotective role. jpccr.eu Furthermore, Thioperamide has been used to explore the involvement of the H3 receptor in a variety of CNS processes, from learning and memory to seizure activity. caymanchem.commedchemexpress.com Its use in preclinical studies continues to illuminate the intricate web of interactions governed by the histamine H3 receptor, solidifying its status as a prototypical research compound in the field of neuropharmacology.

特性

IUPAC Name |

but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMIKDBRCCYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Actions and Receptor Interactions of Thioperamide Maleate

Mechanism of Action as a Histamine H3 Receptor Antagonist/Inverse Agonist

Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R). ucl.ac.ukmedchemexpress.com The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. wikipedia.orgjci.org A key feature of the H3R is its high level of constitutive activity, meaning it can signal without being activated by an agonist. wikipedia.orgdrugbank.com Consequently, antagonists like thioperamide often function as inverse agonists. scbt.comnih.gov This means that not only does thioperamide block the action of agonists like histamine at the receptor, but it also actively reduces the receptor's basal, agonist-independent signaling activity. drugbank.comnih.gov This dual action is fundamental to its pharmacological effects. The development of thioperamide in 1987 was a landmark, providing a critical tool for researchers to investigate the functions of histaminergic neurons in the brain, such as their role in wakefulness, attention, and cognitive processes. drugbank.com

The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits the synthesis and release of histamine. wikipedia.orgresearchgate.netnih.gov When histamine is released into the synapse, it can act on these H3 autoreceptors to downregulate its own further release and production. jci.org

Thioperamide, by acting as an antagonist/inverse agonist at these H3 autoreceptors, blocks this inhibitory feedback mechanism. drugbank.comnih.gov This blockade effectively "cuts the brakes" on histamine neurons, leading to an enhanced synthesis and release of neuronal histamine. jci.orgnih.govfrontiersin.org Studies have shown that thioperamide administration increases the levels of the histamine metabolite tele-methylhistamine (t-MH) in the rat cerebral cortex, which is an indicator of increased histamine turnover and release. nih.gov This action on H3 autoreceptors is a primary mechanism by which thioperamide increases histaminergic tone in the brain. jci.orgnih.gov

Table 1: Effect of Thioperamide on Histamine Release and Metabolism

| Compound | Effect | Method of Measurement | Key Finding | Citation |

|---|---|---|---|---|

| Thioperamide | Increased histamine turnover | Measurement of tele-methylhistamine (t-MH) in rat cerebral cortex | Thioperamide increased t-MH levels, indicating enhanced histamine release and metabolism. | nih.gov |

| Thioperamide | Increased histamine release | Blockade of H3 autoreceptors | Blockade by thioperamide evokes an increase in neuronal histamine release. | frontiersin.org |

Beyond its role as an autoreceptor on histamine neurons, the H3 receptor is also widely expressed as a presynaptic heteroreceptor on non-histaminergic nerve terminals. wikipedia.orgfrontiersin.org In this capacity, it regulates the release of a variety of other crucial neurotransmitters, including acetylcholine, dopamine, glutamate, and gamma-aminobutyric acid (GABA). wikipedia.orgjpccr.euuliege.be By antagonizing these H3 heteroreceptors, thioperamide can disinhibit the release of these neurotransmitters, leading to a broad spectrum of effects within the central nervous system. uliege.be

Thioperamide has been demonstrated to increase the release of acetylcholine (ACh). This effect is attributed to the blockade of H3 heteroreceptors located on cholinergic nerve terminals. nih.govnih.gov Studies have shown that thioperamide enhances the electrically-evoked release of ACh from the guinea pig myenteric plexus. nih.gov In the central nervous system, local administration of thioperamide into the ventral striatum or the medial septum-diagonal band complex has been found to enhance the release of ACh in the ventral striatum and hippocampus, respectively. nih.govcore.ac.uk This demonstrates that histaminergic neurons, via H3 receptors, exert a modulatory influence on the activity of cholinergic neurons. nih.gov

Table 2: Research Findings on Thioperamide and Acetylcholine Release

| Brain/Tissue Region | Effect of Thioperamide | Proposed Mechanism | Citation |

|---|---|---|---|

| Ventral Striatum | Enhanced ACh release | Blockade of H3 autoreceptors, leading to histamine release which then modulates ACh neurons. | nih.gov |

| Hippocampus | Increased ACh release | Blockade of H3 receptors in the medial septum-diagonal band complex. | core.ac.uk |

| Guinea Pig Myenteric Plexus | Enhanced electrically-evoked ACh release | Antagonism of H3 heteroreceptors on cholinergic nerve terminals. | nih.gov |

The interaction between thioperamide and the dopamine system is complex and appears to be highly dependent on the specific brain region and pharmacological context. frontiersin.orgnih.gov Some research indicates that thioperamide does not increase basal dopamine levels when administered alone in key reward areas like the nucleus accumbens and striatum. frontiersin.orghelsinki.fi However, other studies have shown that thioperamide can potentiate the increase in extracellular dopamine in the shell of the nucleus accumbens when co-administered with methamphetamine. nih.gov This suggests that H3 receptor blockade can modulate stimulated dopamine release rather than basal levels. The mechanism may be indirect, potentially involving H3 heteroreceptors on neurons that influence dopaminergic terminals, such as cholinergic or GABAergic neurons. nih.govfrontiersin.org Furthermore, some findings suggest an antagonistic interaction may exist between postsynaptic H3 receptors and dopamine D1 or D2 receptors. frontiersin.org

Table 3: Research Findings on Thioperamide and the Dopamine System

| Brain Region | Experimental Context | Effect on Dopamine (DA) | Citation |

|---|---|---|---|

| Nucleus Accumbens (Shell) | With Methamphetamine | Potentiated methamphetamine-induced DA release | nih.gov |

| Nucleus Accumbens (Shell) | Alone | Did not increase extracellular DA levels | nih.gov |

| Nucleus Accumbens / Striatum | Alone | Did not affect DA release | frontiersin.orghelsinki.fi |

Histamine H3 receptors exert an inhibitory control over glutamatergic transmission. frontiersin.orgnih.gov Activation of H3 heteroreceptors on corticostriatal nerve terminals inhibits the release of glutamate. nih.gov As an H3 antagonist, thioperamide works by blocking this inhibitory effect. For example, thioperamide reverses the inhibition of glutamate release caused by H3 receptor agonists like immepip. nih.gov In the insular cortex, thioperamide was found to block the suppression of unitary excitatory postsynaptic currents (uEPSCs) induced by an H3 agonist, further supporting its role in disinhibiting glutamate release. frontiersin.org Additionally, the neuroprotective actions of thioperamide may be partly related to an enhanced synthesis of kynurenic acid (KYNA), an antagonist of the NMDA receptor complex, which in turn modulates glutamate-mediated neurotransmission. jpccr.eu

Table 4: Research Findings on Thioperamide and the Glutamate System

| Brain Region | Effect of Thioperamide | Proposed Mechanism | Citation |

|---|---|---|---|

| Striatal Synaptosomes | Reversed H3 agonist-induced inhibition of glutamate release | Blockade of H3 heteroreceptors on glutamatergic terminals. | nih.gov |

| Insular Cortex | Inhibited H3 agonist-induced suppression of excitatory currents (uEPSCs) | Antagonism of H3 heteroreceptors on glutamatergic presynaptic terminals. | frontiersin.org |

The modulation of the GABAergic system by thioperamide is multifaceted. H3 heteroreceptors are located on GABAergic terminals, and their activation inhibits GABA release. frontiersin.orgnih.gov Thioperamide, by blocking these receptors, can prevent this inhibition. nih.gov One study in the rat insular cortex found that thioperamide on its own increased the amplitude of unitary inhibitory postsynaptic currents (uIPSCs), suggesting it acts as an inverse agonist at H3 heteroreceptors on GABAergic terminals, thereby enhancing GABA release. frontiersin.org

However, another study focusing on the rat hypothalamus reported that while thioperamide increased GABA release, this effect was not mediated by H3 receptors. nih.gov The effect persisted even after depleting neuronal histamine and was not mimicked by another H3 antagonist, clobenpropit. nih.gov This suggests that in certain brain regions, thioperamide may increase GABA efflux through an alternative mechanism, possibly by acting on a GABA transporter, independent of its H3 receptor activity. nih.gov

Table 5: Research Findings on Thioperamide and the GABAergic System

| Brain Region | Effect of Thioperamide | Proposed Mechanism | Citation |

|---|---|---|---|

| Insular Cortex | Increased inhibitory currents (uIPSCs) | Inverse agonism at H3 heteroreceptors on GABAergic presynaptic terminals. | frontiersin.org |

| Rat Striatum | Reversed H3 agonist-induced inhibition of GABA release | Blockade of H3 heteroreceptors. | nih.gov |

Heteroreceptor Modulation of Neurotransmitter Systems

Serotonergic System Interactions

Thioperamide maleate, primarily known as a histamine H3 receptor antagonist, also influences the serotonergic system. Research indicates that histamine H3 receptors are involved in the presynaptic regulation of serotonin (5-HT) release in the substantia nigra pars reticulata. nih.gov The administration of H3R agonists has been shown to inhibit the electrically evoked release of 5-HT. nih.gov This inhibition is effectively prevented by the H3R antagonist thioperamide, confirming the role of H3 receptors in modulating serotonin release. nih.gov

However, studies investigating the broader impact of thioperamide on serotonin turnover have produced varied results. One study reported that thioperamide did not affect the turnover rate of serotonin in the brains of mice, suggesting a more nuanced or region-specific interaction. nih.gov In contrast, other research points to a trend towards increased inhibition of serotonin release after administration of certain antihistamines, with a significant decrease in extracellular serotonin levels observed in the CA2 region of the hippocampus with a high dose of diphenhydramine. mdpi.com The intricate relationship between the histaminergic and serotonergic systems is further highlighted by the fact that H3 receptors can inhibit the release of various neurotransmitters, including serotonin. nih.gov

Noradrenergic System Interactions

This compound demonstrates significant interactions with the noradrenergic system, primarily through its antagonism of presynaptic histamine H3 receptors located on sympathetic nerve endings. nih.gov These H3 receptors exert an inhibitory control over the release of noradrenaline. nih.gov The inhibitory effect of histamine on noradrenaline release can be mimicked by H3 receptor agonists and is potently antagonized by thioperamide. nih.gov This suggests that thioperamide can facilitate noradrenergic neurotransmission by blocking the H3 receptor-mediated inhibition.

Further evidence supports the role of peripheral H3 prejunctional receptors in the inhibitory modulation of noradrenergic responses during stress. nih.gov Studies have shown that thioperamide facilitates the vasopressor response to footshocks, a response mediated by the sympathoadrenal axis. nih.gov This effect is consistent with the blockade of inhibitory H3 receptors on noradrenergic terminals. However, some research has indicated that thioperamide does not affect the turnover rate of noradrenaline in the brains of mice, suggesting that its primary influence may be on peripheral noradrenergic systems or that its central effects are more complex. nih.gov The interaction is further complicated by the finding that H3 receptors can inhibit the release of several wake-related transmitters, including noradrenaline. nih.gov

Interaction with Other Histamine Receptor Subtypes (H1, H2, H4)

While thioperamide is highly selective for the H3 receptor, it also exhibits interactions with other histamine receptor subtypes, albeit with much lower affinity.

H1 and H2 Receptors: Thioperamide shows very low affinity for H1 and H2 receptors, with Ki values greater than 10,000 nM for both. For comparison, its affinity for the H3 receptor is significantly higher, with a Ki of 8.4 nM. The anxiogenic effects observed with thioperamide in some studies are thought to be mediated by the release of neuronal histamine, which then stimulates H1 and H2 receptors. nih.gov Specifically, the stimulation of H1 receptors may mediate anxiety, while H2 receptor stimulation might mask this effect. nih.gov This is supported by findings where the anxiogenic effects of thioperamide were reversed by an H1 antagonist and became significant only after pretreatment with an H2 antagonist. nih.gov

H4 Receptors: Thioperamide also acts as an antagonist at the H4 receptor, though with a lower affinity (Ki of 734 nM) compared to the H3 receptor. It is often referred to as a dual H3/H4 receptor antagonist. nih.gov This dual antagonism is relevant in contexts such as histamine-induced scratching, where thioperamide reduces scratching induced by histamine and H4 receptor agonists. nih.gov Thioperamide is also described as a selective antagonist for the H4 receptor that stabilizes it in an inactive conformation. scbt.com Some sources also classify it as an inverse agonist at the H4 receptor, suggesting it can modulate the receptor's basal activity. scbt.com

Table 1: Binding Affinity of this compound for Histamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| H1 | >10,000 nM | |

| H2 | >10,000 nM | |

| H3 | 8.4 nM | |

| H4 | 734 nM |

Molecular and Cellular Signaling Pathways Influenced by this compound

Long-Term Potentiation (LTP) Modulation in Brain Regions

Thioperamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the dentate gyrus of the hippocampus. itmedicalteam.pl Specifically, research has demonstrated that thioperamide significantly increases both short-term and long-term potentiation of the excitatory postsynaptic potential (EPSP). itmedicalteam.pl This suggests that H3 receptor antagonism by thioperamide enhances the induction and maintenance of synaptic LTP. itmedicalteam.pl The modulation of dopamine D1 receptors through histamine H3 receptors is also considered a potential therapeutic target, with studies showing that chronic treatment with thioperamide can prevent deficits in motor learning and long-term memory. elifesciences.orgnih.gov

Hippocampal Gamma Oscillations and Cognition

Thioperamide has been found to rescue disrupted gamma oscillations in the hippocampus, which are relevant to cognitive function. nih.govnih.gov In a mouse model of Parkinson's disease, memory impairment was accompanied by disrupted hippocampal gamma oscillations, and administration of thioperamide corrected this deficit. nih.govnih.gov The mechanism by which thioperamide restores these oscillations may involve the blockade of inhibitory heteroreceptors, leading to the modulation of neurotransmitter release, such as glutamate and acetylcholine, which in turn impact hippocampal circuits. nih.gov

Kynurenic Acid Synthesis Pathway Enhancement

Thioperamide has been reported to increase the synthesis of kynurenic acid (KYNA), an antagonist of the glycine site of the NMDA receptor and α7 nicotinic receptors, in the brain. jpccr.eujpccr.eu This effect was observed in vitro in rat brain cortical slices and mixed glial cultures. jpccr.eu The stimulatory effect of thioperamide on KYNA synthesis appears to be mediated by protein kinase A, as an inhibitor of this enzyme prevented the increase. jpccr.eu Furthermore, thioperamide was found to increase the activity of kynurenine aminotransferase I (KAT I), one of the enzymes responsible for KYNA synthesis, but not KAT II. jpccr.eu This suggests that the neuroprotective actions of thioperamide may, in part, be due to the enhanced synthesis of KYNA. jpccr.eu

Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway Modulation

This compound, as a histamine H3 receptor antagonist, influences the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. The histamine H3 receptor is a G-protein-coupled receptor that, upon activation, inhibits adenylyl cyclase activity, leading to decreased formation of cAMP. frontiersin.org This reduction in cAMP levels subsequently lessens the activation of PKA and cAMP-responsive-element-binding protein (CREB), which modulates gene transcription. frontiersin.org By acting as an antagonist, thioperamide blocks the constitutive activity of the H3 receptor, which in turn reduces the inhibition of the cAMP/PKA-dependent pathway. jpccr.eu

This mechanism is highlighted in studies where thioperamide was found to increase the synthesis of kynurenic acid, an effect that was prevented by an inhibitor of PKA. jpccr.eu Research has also shown that thioperamide promotes the phosphorylation of CREB, which upregulates the expression and release of brain-derived neurotrophic factor (BDNF). nih.gov The effects of thioperamide on BDNF expression and cell proliferation were reversed by H89, an inhibitor of the PKA/CREB pathway. nih.gov However, the regulation of neuronal histamine release by H3 autoreceptors appears to be independent of the cAMP/PKA cascade, suggesting a more complex signaling interaction. nih.gov

CREB and NF-κB Signaling Pathways in Neuroinflammation

This compound has been shown to modulate key signaling pathways involved in neuroinflammation, specifically the CREB and nuclear factor-kappa B (NF-κB) pathways. nih.gov In the context of Alzheimer's disease models, thioperamide has been found to rescue the decrease in CREB phosphorylation while suppressing the phosphorylation of p65 NF-κB. nih.gov This dual action contributes to the attenuation of neuroinflammation. nih.gov

The activation of CREB by thioperamide can lead to a reduction in the expression of NF-κB and pro-inflammatory cytokines. mdpi.com This, in turn, promotes the polarization of microglia towards an anti-inflammatory M2 phenotype. mdpi.com The inhibition of H3 receptors by thioperamide significantly reduced microglial activation under lipopolysaccharide (LPS)-induced neuroinflammatory conditions. mdpi.com Furthermore, thioperamide's ability to block gliosis and the release of pro-inflammatory cytokines was reversed by a CREB signaling inhibitor, underscoring the central role of this pathway in its anti-inflammatory effects. nih.govmdpi.com The NF-κB family of transcription factors are crucial regulators of inflammatory responses, and their inhibition is a key aspect of thioperamide's mechanism in reducing neuroinflammation. mdpi.comnih.gov

Na+-H+ Antiporter (NHE) Inhibition

Thioperamide's pharmacological actions extend to the modulation of the Na+-H+ antiporter (NHE). nih.gov In the context of myocardial ischemia, the activation of histamine H3-receptors has been shown to inhibit carrier-mediated norepinephrine release. nih.gov This effect is believed to be associated with the inhibition of the NHE. nih.gov During protracted ischemia, a decrease in intracellular pH leads to the activation of the NHE, causing an accumulation of intracellular sodium and a reversal of the norepinephrine transporter, resulting in norepinephrine release. nih.govahajournals.org

An H3-receptor agonist was found to decrease this carrier-mediated norepinephrine release, an effect that was blocked by thioperamide, indicating that H3-receptor activation inhibits this process. nih.gov The synergistic effect observed when combining a subthreshold concentration of an H3-receptor agonist with an NHE inhibitor suggests a direct link between H3-receptors and NHE. nih.govahajournals.org This suggests that H3-receptor activation may lead to the inhibition of the NHE. nih.gov

Dopamine D1 Receptor-Histamine H3 Receptor (D1R-H3R) Heteromer Modulation

This compound plays a significant role in modulating the functional interactions within the Dopamine D1 Receptor-Histamine H3 Receptor (D1R-H3R) heteromer. These heteromers are co-expressed in medium spiny neurons of the direct basal ganglia pathway. mdpi.com The interaction between these two receptors is antagonistic, with the H3R exerting an inhibitory effect on D1R signaling. mdpi.com

In models of Huntington's disease, where over-activation of D1 receptors contributes to neuronal cell death, the H3R antagonist thioperamide has been shown to prevent D1R-induced cell death. mdpi.combiorxiv.org This protective effect is mediated through the D1R-H3R heteromer, as demonstrated by the fact that the effect is lost when the H3R is depleted. biorxiv.org Thioperamide's action restores the number of D1R-H3R heteromers that are disrupted by D1R overstimulation. nih.gov Furthermore, in a model of methamphetamine-induced conditioned place preference, thioperamide attenuated the rewarding effect of the drug, an effect that was reversed by a D1R agonist, highlighting the functional interplay within the H3R-D1R complex. nih.gov

Promotion of Neural Stem Cell Viability

This compound has demonstrated a positive effect on the viability and proliferation of neural stem cells. frontiersin.orgmedchemexpress.com In studies using NE-4C neural stem cells, thioperamide was shown to promote cell viability in a concentration-dependent manner. medchemexpress.comtargetmol.com

The viability of NE-4C stem cells significantly increased with thioperamide treatment. frontiersin.orgmedchemexpress.com Specifically, a concentration of 1 μM thioperamide resulted in a viability increase to 150.83±6.91%, while concentrations of 10 μM and 100 μM led to increases of 145.11±14.52% and 132.02%±25.65%, respectively. frontiersin.org The optimal effect on cell viability was observed after 24 hours of incubation. frontiersin.org Furthermore, thioperamide was also found to rescue the decline in cell proliferation induced by oxygen-glucose deprivation (OGD). frontiersin.org The mechanism behind this proliferative effect involves the CREB/BDNF pathway, as the effects of thioperamide were reversed by an inhibitor of PKA/CREB. frontiersin.orgnih.gov

Preclinical Research on Thioperamide Maleate in Neurological and Psychiatric Disorders

Cognitive Enhancement and Memory Modulation

Thioperamide maleate has been a subject of extensive preclinical investigation to determine its effects on cognitive processes, particularly learning and memory. As a potent antagonist of the histamine H3 receptor, it modulates the release of histamine and other key neurotransmitters involved in cognitive functions. frontiersin.orgbiorxiv.org Research across various animal models and experimental paradigms has explored its potential to enhance memory, reverse amnesia, and influence different memory domains.

Facilitation of Learning and Memory Consolidation

Preclinical studies indicate that thioperamide can facilitate the consolidation phase of memory. In a one-trial step-through inhibitory avoidance task using C57BL/6J mice, thioperamide was found to exert a dose-dependent facilitative effect on memory consolidation when administered immediately after training. nih.gov This suggests that blocking H3 receptors can strengthen the processes that stabilize a memory trace after initial learning. nih.gov The procognitive effects of thioperamide on the consolidation of fear memory have also been observed. uliege.be This facilitation is thought to involve functional interactions between histaminergic systems and other neurotransmitter systems, such as the NMDA receptor system, which are crucial for memory consolidation. nih.gov Furthermore, research suggests that the nucleus basalis magnocellularis (NBM) is a key brain region where thioperamide may act to improve memory consolidation. uliege.be

Table 1: Effects of Thioperamide on Memory Consolidation

| Animal Model | Memory Task | Key Finding | Citation(s) |

|---|---|---|---|

| C57BL/6J Mice | One-Trial Inhibitory Avoidance | Dose-dependently enhanced memory consolidation. | nih.gov |

| C57BL/6J Mice | Contextual Fear Conditioning | Facilitated consolidation of contextual fear memory. | uliege.be |

Improvement of Spatial Recognition and Navigation Memory

Thioperamide has shown potential in improving spatial memory. H3 receptor antagonists, including thioperamide, have been reported to ameliorate spatial memory deficits in animal models. frontiersin.org For instance, research has demonstrated that blocking H3 receptors in the rat nucleus basalis magnocellularis can improve place recognition memory. Chronic treatment with thioperamide was also found to prevent impaired spatial memory in mutant HdhQ7/Q111 mice, a model for Huntington's disease. elifesciences.org However, the effects can be task-dependent, as some studies using specific paradigms like the T-maze delayed spatial alternation task did not find an improvement in spatial working memory with systemic thioperamide administration. nih.gov Another study noted that intraperitoneal injection of thioperamide had no effect on spatial learning. scielo.br

Reversal of Pharmacologically Induced Amnesia

A significant area of research has been thioperamide's ability to reverse amnesia induced by other pharmacological agents. Studies have consistently shown that thioperamide can counteract the memory deficits caused by antagonists of muscarinic and NMDA receptors. nih.govresearchgate.net In a one-trial inhibitory avoidance task in mice, thioperamide effectively reversed the amnesia induced by both the muscarinic antagonist scopolamine and the NMDA antagonist dizocilpine (MK-801). nih.gov This reversal effect was dose-dependent. nih.gov These findings suggest that the cognitive-enhancing properties of thioperamide are robust enough to overcome memory impairments stemming from the blockade of critical cholinergic and glutamatergic pathways. nih.govnih.gov The results support the view that the brain mechanisms of memory consolidation involve a functional interaction between the NMDA and the H3 sites. nih.gov

Table 2: Thioperamide in Reversing Chemically Induced Amnesia

| Animal Model | Amnesia-Inducing Agent | Memory Task | Outcome | Citation(s) |

|---|---|---|---|---|

| Mice | Scopolamine | Inhibitory Avoidance | Reversed amnesia. | nih.govresearchgate.net |

| Mice | Dizocilpine (MK-801) | Inhibitory Avoidance | Reversed amnesia. | nih.govresearchgate.net |

Modulation of Contextual Fear Memory

The role of thioperamide in modulating fear-related memories is complex. Research in C57BL/6J mice has shown that thioperamide can facilitate the reconsolidation of a contextually-conditioned fear memory. medchemexpress.com Systemic administration of thioperamide has also been found to facilitate the consolidation of contextual fear memory. uliege.be This effect is potentially mediated by increased histamine release in the nucleus basalis magnocellularis (NBM) through the blockade of H3 autoreceptors. uliege.be Conversely, other studies have reported that direct administration of H3 antagonists, including thioperamide, into the basolateral amygdala (BLA) impairs memory consolidation of contextual fear conditioning. unifi.it This suggests that the effect of thioperamide on fear memory may be highly dependent on the specific brain region being targeted and the route of administration.

Effects on Novel Object Recognition

Thioperamide has been shown to counteract deficits in recognition memory as measured by the novel object recognition (NOR) test. elifesciences.orgnih.gov In a mouse model of Parkinson's disease using 6-hydroxydopamine (6-OHDA), administration of thioperamide rescued the deficit in long-term novel object recognition. nih.govnih.gov This improvement in memory was accompanied by a rescue of disrupted gamma oscillations in the hippocampus. nih.govnih.gov Similarly, in a mouse model of Huntington's disease (HdhQ7/Q111), chronic treatment with thioperamide prevented impairments in recognition memory. biorxiv.orgelifesciences.org These findings highlight the potential of H3 receptor antagonism to alleviate cognitive deficits, specifically in the domain of recognition memory, that are associated with neurodegenerative conditions. elifesciences.orgnih.gov

Role in Senescence-Accelerated Mouse Models of Cognitive Decline

The efficacy of thioperamide has also been evaluated in models of age-related cognitive decline. nih.govif-pan.krakow.pl In the senescence-accelerated mouse-prone strain (SAM-P/8), which shows significant learning and memory impairments with age, thioperamide administration significantly improved performance in a passive avoidance test. nih.govif-pan.krakow.pl Notably, the study found that the activity of histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine, was lower in the forebrain of aged SAM-P/8 mice compared to control mice. nih.gov Thioperamide administration not only improved memory but also potentiated the activity of HDC in the forebrain of these mice. nih.gov These results suggest that a decline in the central histaminergic system may contribute to age-related memory impairment and that thioperamide can counteract this deficit. nih.govif-pan.krakow.pl

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-hydroxydopamine (6-OHDA) |

| Ciproxifan |

| Clobenpropit |

| Dizocilpine (MK-801) |

| Histamine |

| Imetit |

| Pitolisant |

| Pyrilamine |

| Scopolamine |

| SKF 81297 |

| This compound |

Cerebellar Vermis Involvement in Avoidance Behavior

The cerebellar vermis has been identified as a crucial area in the modulation of emotional memory and avoidance behavior, with the histaminergic system playing a significant role. bvsalud.orgceu.es Research using animal models has explored the effects of direct administration of this compound into this brain region.

A study investigating the impact of Thioperamide on emotional memory consolidation involved microinjecting the compound into the cerebellar vermis of mice after they were exposed to an elevated plus-maze (EPM). nih.govnih.gov This test paradigm relies on the natural aversion of rodents to open and elevated spaces. On re-exposure to the maze 24 hours later, a reduction in exploration of the open arms is interpreted as a learned avoidance behavior, indicating memory consolidation. nih.govnih.gov

In this study, mice that received a low dose (0.06 ng/0.1 µL) of Thioperamide directly into the cerebellar vermis did not show the expected reduction in open-arm exploration during the re-exposure trial. nih.govnih.gov This finding suggests that the low dose of Thioperamide impaired the consolidation of emotional memory related to the aversive experience. nih.govnih.gov Conversely, animals treated with higher doses (0.3 and 1.5 ng/0.1 µL) of Thioperamide behaved similarly to the control group, displaying a significant reduction in open-arm activity, indicating that avoidance learning was not impaired at these concentrations. nih.govnih.gov Importantly, none of the administered doses of Thioperamide were found to interfere with the general locomotor activity of the animals, suggesting the observed effects were specific to memory processes rather than motor function. nih.govnih.gov

These findings suggest a complex, dose-dependent role for histamine H3 receptor antagonism within the cerebellar vermis in the modulation of avoidance behavior. The impairment of memory consolidation at a very low dose, which is presumed to increase local histamine concentrations, points to a nuanced regulatory function of the cerebellar histaminergic system in aversive learning. nih.govelifesciences.org

Sleep-Wake Cycle Regulation

Promotion of Wakefulness

This compound, as a histamine H3 receptor antagonist, has been consistently shown to promote wakefulness in various animal models. ceu.esnih.gov By blocking the H3 autoreceptor, Thioperamide enhances the release of histamine in the brain, a neurotransmitter known to be crucial for maintaining arousal. ceu.esnih.gov The wake-promoting effect of Thioperamide is demonstrated by an increase in the total time spent awake and a corresponding decrease in non-REM (NREM) sleep. researchgate.net

Studies in wild-type mice have shown that systemic administration of Thioperamide significantly increases wakefulness, particularly during the initial hours following administration. researchgate.net This effect is directly mediated by the H3 receptor, as the wake-promoting properties of Thioperamide are absent in mice genetically engineered to lack the H3 receptor (H3R-KO mice). researchgate.net Furthermore, the arousal effects of Thioperamide can be prevented by pretreatment with an H3 receptor agonist, such as (R)-alpha-methylhistamine, which counteracts the antagonist's action. nih.gov

The relationship between H3 receptor occupancy and the wake-promoting effect appears to be dose-dependent. Research indicates that while lower levels of receptor occupancy by H3 antagonists may be associated with cognitive enhancement, a robust increase in waking activity is observed at doses that achieve high levels of H3 receptor occupancy (greater than 80%). nih.gov This suggests that a significant blockade of H3 receptors is required to produce a strong and sustained state of wakefulness. nih.gov Classic H3 receptor inverse agonists, including Thioperamide, are known to promote cortical activation and waking in animal models. researchgate.net

Counteracting Narcolepsy Phenotypes in Animal Models

The wake-promoting properties of Thioperamide have led to its investigation as a potential therapeutic agent for narcolepsy. nih.gov Animal models, particularly orexin/hypocretin knockout mice, which mimic the primary neurochemical deficit in human narcolepsy, have been instrumental in this research. oup.comoup.com Orexin is a neuropeptide that promotes wakefulness, in part by activating the histaminergic system. researchgate.net

In orexin knockout mice, which exhibit symptoms of narcolepsy such as excessive sleepiness and fragmented sleep, Thioperamide administration has been shown to enhance wakefulness. oup.comoup.com Studies have demonstrated that H3 receptor antagonists can improve wakefulness in these animal models of narcolepsy. nih.gov The mechanism is thought to involve circumventing the deficient orexin signaling by directly enhancing the release of histamine, a key downstream mediator of orexin's wake-promoting effects. oup.com

In addition to increasing wakefulness, H3 receptor antagonists have been observed to reduce the number of direct transitions from wakefulness to REM sleep (DREMs), a hallmark feature of narcolepsy. oup.com This suggests that by stabilizing the wakeful state, Thioperamide can help normalize the sleep-wake architecture that is disrupted in narcoleptic models.

Effects on Locomotor Activity and Motor Coordination

The effects of Thioperamide on motor function are complex and appear to be dose-dependent. Studies in mast cell-deficient W/Wv mice have shown that lower doses of Thioperamide (12.5 and 25 mg/kg) lead to a significant increase in locomotor activity. nih.gov This hyperactivity is thought to be a result of the enhanced central histaminergic activity, mediated by H1 and/or H2 receptors. nih.gov

However, this stimulatory effect is not linear. At higher doses (above 75 mg/kg), Thioperamide has been observed to reduce locomotor activity and, notably, to impair motor coordination as measured by the rotarod performance test. nih.gov The rotarod test assesses balance and motor skill learning by requiring an animal to remain on a rotating rod. elifesciences.org Impairment on this task indicates a deficit in motor coordination.

In other preclinical models, such as a mouse model of Huntington's disease, chronic treatment with Thioperamide was found to rescue motor learning deficits in the accelerating rotarod task at early stages of the disease. elifesciences.orgodmu.edu.ua However, this beneficial effect was not observed when the treatment was initiated at later disease stages. elifesciences.org Furthermore, in some studies, Thioperamide treatment did not induce alterations in spontaneous locomotor activity. elifesciences.org These varied findings highlight that the impact of Thioperamide on locomotor activity and coordination can be influenced by the specific animal model, the dose administered, and the chronicity of the treatment.

Seizure Disorders and Anticonvulsant Potential

Inhibition of Kindled Seizures

This compound has demonstrated anticonvulsant properties in preclinical models of epilepsy, particularly in kindling models. nih.govnih.gov Kindling is a phenomenon where repeated application of an initially subconvulsive stimulus, either chemical (like pentylenetetrazole, PTZ) or electrical, results in the progressive development of full-blown seizures. nih.govumk.pl This model is valued for its relevance to the development of epilepsy (epileptogenesis).

In studies using PTZ-kindled rats, intracerebroventricular injections of Thioperamide were shown to significantly delay the onset of kindling and inhibit the severity of the seizures. nih.gov Both intraperitoneal and intracerebroventricular administration of Thioperamide resulted in a dose-related inhibition of amygdaloid kindled seizures in rats. The anticonvulsant effect of Thioperamide in these models was reversed by the administration of a histamine H3 agonist, confirming the involvement of the H3 receptor. umk.pl

Furthermore, the protective effects of Thioperamide against seizures appear to be mediated, at least in part, through histamine H1 receptors. umk.pl Research has also shown that Thioperamide can act synergistically with other antiepileptic drugs. nih.gov For instance, when administered at a dose that is ineffective on its own, Thioperamide enhanced the anticonvulsant effects of pioglitazone in kindled rats. nih.gov These findings suggest that blocking H3 receptors with Thioperamide, thereby increasing brain histamine levels, exerts a protective effect against the development and expression of kindled seizures. nih.govnih.gov

Data Tables

Table 1: Effect of Intracerebellar Vermis Microinjection of Thioperamide on Avoidance Behavior in Mice

| Parameter | Control Group (Saline) | Thioperamide (0.06 ng/0.1 µL) | Thioperamide (0.3 ng/0.1 µL) | Thioperamide (1.5 ng/0.1 µL) |

|---|---|---|---|---|

| Avoidance Behavior (Open Arm Exploration on Re-exposure) | Reduced | Not Reduced (Impaired Memory) | Reduced | Reduced |

| Effect on Locomotor Activity | No Change | No Change | No Change | No Change |

Data synthesized from studies on emotional memory consolidation in mice using the elevated plus-maze. nih.govnih.gov

Table 2: Effects of Thioperamide on Motor Function in Animal Models

| Animal Model | Thioperamide Dose | Effect on Locomotor Activity | Effect on Motor Coordination (Rotarod) |

|---|---|---|---|

| W/Wv Mice | Low (12.5-25 mg/kg) | Increased | Not Reported |

| High (>75 mg/kg) | Reduced | Inhibited | |

| Huntington's Disease Mice (early stage) | Chronic Treatment | No Alteration | Rescued Deficits |

Data compiled from preclinical studies assessing motor activity and coordination. elifesciences.orgnih.gov

Attenuation of NMDA-Induced Excitotoxicity

Thioperamide has demonstrated a neuroprotective role by mitigating the excitotoxic effects induced by N-methyl-D-aspartate (NMDA). jpccr.euresearchgate.net In cultured cortical neurons, thioperamide was found to attenuate NMDA-induced cell death. researchgate.net This protective action is thought to be mediated through an increase in the release of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter. jpccr.euresearchgate.net The neuroprotection afforded by thioperamide was reversed by the GABA(A) receptor antagonists picrotoxin and bicuculline, further supporting the involvement of the GABAergic system. researchgate.net Studies have shown that this effect is linked to its function as a histamine H3 receptor antagonist, as the protective effects were reversed by an H3 receptor agonist, (R)-alpha-methylhistamine. researchgate.net

Another mechanism through which thioperamide may attenuate NMDA-induced excitotoxicity is by increasing the synthesis of kynurenic acid (KYNA), an antagonist of the glycine site on the NMDA receptor complex. jpccr.eu Research in rat brain cortical slices showed that thioperamide stimulated the production of KYNA. jpccr.eu

Pain and Nociception Pathways

Preclinical studies have established that this compound exhibits antinociceptive effects in various inflammatory pain models. In a rat model of inflammatory pain induced by formalin, microinjection of thioperamide into the primary somatosensory cortex suppressed both the early (neurogenic) and late (inflammatory) phases of pain behavior, which is characterized by licking and biting of the injected paw. nih.govnih.gov This suggests that thioperamide can modulate the processing of inflammatory pain at the cortical level.

The antinociceptive properties of thioperamide are linked to its role as a histamine H3 receptor antagonist. researchgate.net By blocking these presynaptic autoreceptors, thioperamide increases the release of histamine in the central nervous system, which can then act on other histamine receptors to modulate pain. semanticscholar.org While thioperamide on its own has shown antinociceptive effects, some studies have reported that it did not independently alter nociceptive behaviors or inflammation in the formalin test, suggesting that under certain conditions, endogenous histamine may not be sufficiently activating H3 receptors during inflammatory pain. nih.gov

Table 1: Effect of Thioperamide on Formalin-Induced Pain Behavior

| Phase of Formalin Test | Effect of Thioperamide | Reference |

|---|---|---|

| Early Phase (Neurogenic) | Suppression of licking/biting | nih.gov, nih.gov |

| Late Phase (Inflammatory) | Suppression of licking/biting | nih.gov, nih.gov |

The antinociceptive effects of thioperamide appear to be mediated, at least in part, through the endogenous opioid system. In studies using the formalin test in rats, the antinociceptive effects induced by thioperamide were prevented by prior administration of naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov This indicates that the pain-relieving effects of thioperamide are dependent on the activation of opioid receptors.

Further evidence for the involvement of the opioid system comes from studies investigating neuropathic pain. In a model of sciatic nerve chronic constriction injury, the anti-allodynic and anti-hyperalgesic effects of thioperamide microinjected into the ventrolateral periaqueductal gray (vlPAG), a key area in descending pain modulation, were also blocked by naloxone. semanticscholar.org This suggests that both exogenous and endogenous histamine, the latter being increased by thioperamide, can engage naloxone-sensitive opioid receptors within the vlPAG to produce analgesia. semanticscholar.org

Antinociceptive Effects in Inflammatory Pain Models

Neurodegenerative Diseases

Thioperamide has shown potential in mitigating neuroinflammation, a key pathological feature of Alzheimer's disease (AD). nih.gov In mouse models of AD (APP/PS1 Tg mice), administration of thioperamide was found to reduce gliosis, which is the activation of glial cells like astrocytes and microglia that contribute to the inflammatory environment in the brain. nih.gov

Specifically, thioperamide was observed to induce a shift in the phenotype of astrocytes from a pro-inflammatory (A1) to an anti-inflammatory (A2) state. nih.gov This phenotypical switch is significant as A1 astrocytes are neurotoxic, while A2 astrocytes are neuroprotective. Furthermore, in vitro studies using LPS-treated BV2 microglial cells, a model for neuroinflammation, demonstrated that thioperamide significantly reduced microglial activation and decreased the expression of pro-inflammatory cytokines. mdpi.com

The mechanism underlying these anti-inflammatory effects appears to involve the modulation of key signaling pathways. Thioperamide was shown to suppress the activation of nuclear factor kappa B (NF-κB), a critical regulator of the inflammatory response. nih.gov Additionally, it rescued the phosphorylation of the cyclic AMP response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity. nih.gov The beneficial effects of thioperamide on gliosis and pro-inflammatory cytokine release were abolished by an inhibitor of CREB signaling, highlighting the importance of this pathway. nih.gov These findings suggest that by inhibiting the H3 receptor, thioperamide can attenuate neuroinflammation and potentially slow the progression of AD pathology. nih.gov

Table 2: Effects of Thioperamide on Neuroinflammation in Alzheimer's Disease Models

| Parameter | Effect of Thioperamide | Model System | Reference |

|---|---|---|---|

| Gliosis | Reduced | APP/PS1 Tg mice | nih.gov |

| Astrocyte Phenotype | Shift from A1 (pro-inflammatory) to A2 (anti-inflammatory) | APP/PS1 Tg mice | nih.gov |

| Microglial Activation | Reduced | LPS-treated BV2 microglial cells | mdpi.com |

| Pro-inflammatory Cytokine Expression | Decreased | LPS-treated BV2 microglial cells | mdpi.com |

| NF-κB Phosphorylation | Suppressed | APP/PS1 Tg mice | nih.gov |

| CREB Phosphorylation | Rescued/Increased | APP/PS1 Tg mice | nih.gov |

Alzheimer's Disease (AD)

Modulation of Gliosis and Astrocyte Phenotype Switching

In preclinical models of Alzheimer's disease, the histamine H3 receptor (H3R) antagonist thioperamide has been shown to modulate neuroinflammation by influencing glial cells. nih.gov Research using APP/PS1 transgenic mice, a model for Alzheimer's, revealed that thioperamide reduces gliosis, the reactive proliferation of glial cells in response to central nervous system (CNS) injury. nih.gov

A key aspect of this modulation is the induction of a phenotypic switch in astrocytes. nih.gov Astrocytes can exist in different states, including the A1 neurotoxic and A2 neuroprotective phenotypes. Studies found that thioperamide promotes a shift from the A1 to the A2 phenotype. nih.gov This transition is significant as A2 astrocytes are associated with neuroprotective functions, including the release of factors that support neuronal survival and growth. imrpress.com The mechanism underlying these effects involves the cyclic AMP response element-binding protein (CREB) signaling pathway. Inhibition of H3R by thioperamide was found to rescue the decrease of CREB phosphorylation, which in turn suppressed gliosis and the release of proinflammatory cytokines. nih.gov

Table 1: Effect of Thioperamide on Gliosis and Astrocyte Phenotype

| Finding | Model System | Mechanism | Citation |

| Reduced Gliosis | APP/PS1 Tg Mice | Inhibition of H3R | nih.gov |

| Induced Phenotype Switch | APP/PS1 Tg Mice | Promoted switch from A1 (neurotoxic) to A2 (neuroprotective) astrocytes | nih.gov |

| Signaling Pathway | APP/PS1 Tg Mice | Mediated by increased CREB phosphorylation | nih.gov |

Contribution to Amyloid-Beta Clearance

Thioperamide has demonstrated a significant role in promoting the clearance of amyloid-beta (Aβ), a pathological hallmark of Alzheimer's disease. nih.govnih.gov The accumulation of Aβ plaques is a central element in the disease's progression. mdpi.com Preclinical studies indicate that thioperamide's therapeutic effect is linked to its ability to reduce the deposition of Aβ. nih.govnih.gov

The primary mechanism identified for this action is the enhancement of autophagy, an intracellular degradation process that removes aggregated proteins. nih.govresearchgate.net In APP/PS1 transgenic mice, thioperamide was found to up-regulate autophagic levels and improve lysosomal function. nih.govnih.gov This process facilitates the breakdown and clearance of Aβ. The neuroprotective effects of thioperamide against Aβ-induced injury were reversed when autophagy was inhibited, confirming the importance of this pathway. nih.govnih.gov This modulation of the autophagic-lysosomal pathway is also dependent on CREB signaling. nih.govresearchgate.net By activating CREB-mediated autophagy, thioperamide ameliorates Aβ pathology and associated cognitive impairments in animal models. nih.govresearchgate.net

Table 2: Thioperamide's Role in Amyloid-Beta Clearance

| Effect | Mechanism | Key Proteins/Pathways | Model System | Citation |

| Reduced Aβ Deposition | Enhanced Autophagy | Autophagy, Lysosomal Function, CREB | APP/PS1 Tg Mice | nih.govnih.gov |

| Ameliorated Aβ Pathology | Up-regulation of Autophagy | Atg7, TFEB, LAMP1 | APP/PS1 Tg Mice, Primary Neurons | nih.govresearchgate.net |

| Improved Cognitive Function | CREB-mediated Autophagy | CREB, Autophagy | APP/PS1 Tg Mice | researchgate.net |

Parkinson's Disease (PD)

Restoration of Dysfunctional Circadian Rhythm

Dysfunction of the circadian rhythm is a common non-motor symptom in Parkinson's disease (PD), often manifesting as sleep disturbances early in the disease. nih.govmdpi.com In a mouse model of PD using 6-hydroxydopamine (6-OHDA) to create striatal lesions, a disruption of the endogenous circadian rhythm was observed. nih.govnih.gov This lesion resulted in reduced motor activity during the active (dark) phase of the 24-hour cycle and a loss of rhythmicity when the mice were kept in constant darkness. nih.gov

Administration of thioperamide to these 6-OHDA-lesioned mice successfully rescued the normal rest/activity cycle. nih.govnih.gov The H3R antagonist restored the typical circadian rhythmicity, suggesting that the histaminergic system is a potential target for treating sleep-wake disturbances associated with PD. nih.govresearchgate.net By re-establishing a normal rest/activity pattern, thioperamide may help alleviate symptoms like excessive sleepiness and reduced wakefulness in PD patients. nih.gov

Table 3: Thioperamide Effect on Circadian Rhythm in a PD Mouse Model

| Condition | Circadian Activity (Dark Phase) | Endogenous Rhythm (Constant Darkness) | Citation |

| Sham (Control) | Normal | Maintained | nih.gov |

| 6-OHDA Lesion (PD Model) | Reduced | Disrupted/Lost | nih.govnih.gov |

| 6-OHDA Lesion + Thioperamide | Rescued to Normal | Rescued to Normal | nih.govnih.gov |

Rescue of Recognition Memory Deficits

Cognitive deficits are another significant non-motor symptom of Parkinson's disease. nih.gov The 6-OHDA mouse model of PD also exhibits impaired long-term recognition memory. nih.govresearchgate.net In the novel object recognition test, lesioned mice failed to recognize a novel object when tested 24 hours after familiarization, indicating a memory deficit. nih.gov

Treatment with thioperamide was shown to counteract this cognitive impairment. nih.govnih.gov The administration of thioperamide to the 6-OHDA-lesioned mice rescued the deficit in novel object recognition. nih.gov Further investigation revealed that the memory impairment in the PD model was accompanied by disrupted gamma oscillations in the hippocampus, a pattern of brain activity crucial for cognitive functions. Thioperamide treatment also corrected this deficit in gamma oscillations, suggesting a potential mechanism for the memory rescue. nih.govnih.gov These findings highlight thioperamide's potential to act as a multifunctional agent, addressing both circadian and cognitive symptoms of PD. nih.govnih.gov

Table 4: Thioperamide Effect on Recognition Memory in a PD Mouse Model

| Group | Novel Object Recognition | Hippocampal Gamma Oscillations | Citation |

| Sham (Control) | Intact | Normal | nih.gov |

| 6-OHDA Lesion (PD Model) | Impaired | Disrupted | nih.govnih.gov |

| 6-OHDA Lesion + Thioperamide | Rescued | Rescued | nih.govnih.gov |

Huntington's Disease (HD)

Mitigation of D1R-Induced Neuronal Degeneration

In Huntington's disease (HD), over-activation of the dopamine D1 receptor (D1R) is believed to contribute to an imbalance in dopaminergic signaling and subsequent neuronal cell death. biorxiv.orgnih.gov A novel therapeutic strategy involves targeting the interaction between D1R and the histamine H3 receptor (H3R), which can form complexes known as heteromers. biorxiv.orgelifesciences.org

Preclinical research using HD striatal cell models and organotypic brain slices has shown that D1R-induced cell death can be mitigated by the H3R antagonist, thioperamide. biorxiv.orgsigmaaldrich.com When cell death was induced using the D1R agonist SKF 81297, pretreatment with thioperamide protected the cells from D1R-elicited neuronal degeneration. biorxiv.org This protective effect is dependent on the presence of the D1R-H3R heteromer. elifesciences.orgelifesciences.org These heteromers are expressed in the early stages of HD but are lost as the disease progresses. biorxiv.orgelifesciences.org Chronic treatment with thioperamide in HD mouse models not only prevented cognitive and motor learning deficits but also prevented the loss of these crucial D1R-H3R heteromers at later disease stages. elifesciences.org This suggests that targeting these receptor complexes with an H3R antagonist like thioperamide could be a viable strategy to slow disease progression in early-stage HD. elifesciences.orgbiospace.com

Table 5: Thioperamide's Protective Effect Against D1R-Induced Cell Death in HD Models

| Condition | Treatment | Outcome | Mechanism | Citation |

| HD Striatal Cells | D1R Agonist (SKF 81297) | Increased Cell Death | D1R Over-activation | biorxiv.orgnih.gov |

| HD Striatal Cells | Thioperamide + D1R Agonist | Protected from Cell Death | H3R antagonism via D1R-H3R heteromer | biorxiv.org |

| HD Organotypic Slices | Thioperamide + D1R Agonist | Mitigated Neuronal Degeneration | H3R antagonism via D1R-H3R heteromer | biorxiv.orgsigmaaldrich.com |

Prevention of D1R-H3R Heteromer Loss

The interaction between dopamine D1 receptors (D1R) and histamine H3 receptors (H3R) can form a functional complex known as a heteromer. biorxiv.orgnih.gov These D1R-H3R heteromers are pivotal in modulating dopamine signaling. biorxiv.orgresearchgate.net In the context of neurodegenerative conditions such as Huntington's disease (HD), the expression of these heteromers is diminished as the disease progresses. biorxiv.orgelifesciences.org Preclinical research using animal models of HD has demonstrated that the over-activation of D1 receptors can lead to neuronal cell death, a process that is mitigated by an H3R antagonist. nih.govelifesciences.org

Studies in mouse models of HD (HdhQ7/Q111 mice) have shown a progressive loss of D1R-H3R heteromers in various brain regions. elifesciences.org Treatment with thioperamide, however, was found to significantly prevent this loss of D1R-H3R heteromers in the brain regions of these mice at both 6 and 8 months of age. elifesciences.org The protective effect of thioperamide is mediated through the D1R-H3R heteromer, as its ability to prevent D1R-induced cell death was negated when the heteromer was disrupted. biorxiv.orgelifesciences.org This suggests that by acting on the H3R component of the heteromer, thioperamide can stabilize the complex and prevent the downstream pathological effects of D1R over-activation. biorxiv.orgnih.gov

| Model System | Key Observation | Effect of Thioperamide | Reference |

|---|---|---|---|

| HD Mouse Striatal Cell Model (STHdhQ111) | D1R agonist-induced cell death. | Prevents D1R-induced cell death signaling. | nih.govelifesciences.org |

| HD Mouse Organotypic Brain Slices | D1R agonist-induced neuronal degeneration. | Protects cells from D1R-elicited cell death. | nih.gov |

| HD Mouse Model (HdhQ7/Q111) | Progressive loss of D1R-H3R heteromers with age. | Significantly prevented the loss of D1R-H3R heteromers. | elifesciences.org |

Amyotrophic Lateral Sclerosis (ALS)

Regulation of Microglial Inflammatory Profile

Neuroinflammation, driven by activated glial cells like microglia, is a significant contributor to the pathology of amyotrophic lateral sclerosis (ALS). nih.gov In the context of ALS, microglia can adopt a pro-inflammatory profile that contributes to neurodegeneration. nih.gov The histaminergic system appears to play a role in modulating this inflammatory response. nih.gov

Research using microglia from a SOD1-G93A mouse model of ALS has shown that histamine can promote an anti-inflammatory profile. nih.gov Studies investigating the role of specific histamine receptors found that histamine's effect on the migration of SOD1-G93A microglia was dependent on H3R, among others. nih.gov The effect was significantly reduced by thioperamide, indicating that the H3R is involved in regulating microglial motility in this disease model. nih.gov In broader neuroinflammatory models, the H3R antagonist thioperamide has been shown to facilitate the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. mdpi.com This modulation involves the inhibition of the NF-κB signaling pathway and the promotion of the PKA/CREB pathway, which shifts cytokine production from pro-inflammatory to anti-inflammatory. mdpi.comresearchgate.net These findings suggest that by blocking H3 receptors, thioperamide can regulate the inflammatory functions of microglia, which may be beneficial in neuroinflammatory diseases like ALS. nih.govmdpi.com

| Model System | Parameter Measured | Effect of Thioperamide | Reference |

|---|---|---|---|

| SOD1-G93A ALS Mouse Microglia | Histamine-induced cell migration. | Significantly reduced migration, indicating H3R involvement. | nih.gov |

| LPS-Treated BV2 Microglial Cells | Microglial activation and phenotype. | Reduced microglial activation and promoted a shift from M1 to M2 phenotype. | mdpi.com |

| LPS-Treated BV2 Microglial Cells | Pro-inflammatory cytokine transcription (e.g., TNF-α, IL-1β, IL-6). | Decreased the transcription and expression of pro-inflammatory cytokines. | mdpi.com |

| LPS-Treated BV2 Microglial Cells | Signaling Pathways. | Inhibited the NF-κB pathway and activated the PKA/CREB pathway. | mdpi.comresearchgate.net |

Psychiatric Disorders

Schizophrenia Models

Modulation of N-methyl-D-aspartate (NMDA) Receptor Hypofunction

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. cpn.or.krfrontiersin.org Animal models using NMDA receptor antagonists, such as MK-801 (dizocilpine), are employed to induce a state that mimics the symptoms of schizophrenia, including hyperactivity and cognitive deficits. nih.govnih.gov Preclinical studies have investigated whether thioperamide, as an H3R antagonist, could alter the behavioral effects caused by this state of NMDA receptor hypofunction. nih.gov

The research indicates a complex interaction rather than a simple reversal of deficits. nih.gov Findings from a study using MK-801 in rats suggest that thioperamide may modulate the behavioral consequences of NMDA receptor hypofunction in specific ways. nih.govnih.gov However, the results also raise questions about its potential to act as an antipsychotic, suggesting that H3 antagonists like thioperamide might even exacerbate psychosis driven specifically by NMDA receptor hypofunction states. nih.gov The data show that H3 receptors are involved in modulating the responses to NMDA antagonists, but this interaction is behaviorally specific and dose-dependent. nih.gov

Effects on Locomotor Activity and Prepulse Inhibition

To further understand its interaction with the NMDA hypofunction model, thioperamide was tested on specific behavioral measures, namely locomotor activity and prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in schizophrenia. nih.govnih.gov

In these models, MK-801 treatment alone significantly and dose-dependently increased locomotor activity. nih.govnih.gov Thioperamide pretreatment by itself had no effect on locomotion. nih.govnih.gov However, when combined with MK-801, thioperamide's impact was dependent on the dose of the NMDA antagonist. Thioperamide enhanced the locomotor-stimulating effects of lower doses of MK-801, but it reduced the hyperactivity induced by a higher dose of MK-801. nih.govnih.gov

Regarding sensorimotor gating, treatment with MK-801 produced clear deficits in PPI. nih.govnih.gov However, pretreatment with thioperamide did not significantly modify or reverse the PPI impairment caused by MK-801. nih.govnih.gov These findings demonstrate that while thioperamide modulates hyperactivity in the NMDA hypofunction model, it does not correct the deficits in sensorimotor gating under these experimental conditions. nih.gov

| Behavioral Test | Effect of MK-801 (NMDA Antagonist) | Effect of Thioperamide Pretreatment | Reference |

|---|---|---|---|

| Locomotor Activity | Dose-dependent increase in activity. | Enhanced hyperactivity at low MK-801 doses; reduced hyperactivity at a high MK-801 dose. | nih.govnih.gov |

| Prepulse Inhibition (PPI) | Significant deficits in PPI. | No significant modification of MK-801-induced deficits. | nih.govnih.gov |

Anxiety-Related Behaviors

Preclinical investigations into the effects of thioperamide on anxiety-related behaviors have yielded complex results, suggesting the involvement of multiple histamine receptor subtypes. In a light/dark test in mice, a common model for assessing anxiety, thioperamide administered alone at a dose of 20 mg/kg had only a slight impact on locomotion, time spent in the light zone, and shuttle crossing. nih.gov However, when the animals were pretreated with zolantidine, a histamine H2-receptor antagonist, the anxiogenic effects of thioperamide became significant. nih.gov This anxiogenic effect, characterized by decreased time in the light zone and reduced shuttle crossings, was reversed by pretreatment with the histamine H1-receptor antagonist, pyrilamine. nih.gov These findings suggest that thioperamide induces the release of neuronal histamine, which then acts on both H1 and H2 receptors. The stimulation of H1 receptors appears to mediate anxiety, while H2 receptor activation may mask this anxiogenic effect. nih.gov

Further research has reinforced the idea that the histaminergic system modulates anxiety-like states. researchgate.net Studies have shown that substances enhancing histaminergic transmission can lead to anxiogenic effects in animal models. researchgate.net For instance, the administration of histamine into the central amygdala has been reported to induce an anxiogenic response. researchgate.net

The elevated plus-maze (EPM) is another widely used model to study anxiety and has also been employed to investigate learning and memory. scielo.brnih.gov In one study, the microinjection of a low dose of thioperamide (0.06 ng) into the cerebellar vermis of mice immediately after exposure to the EPM was found to impair their avoidance behavior upon re-exposure to the apparatus. scielo.br This suggests that an increase in cerebellar histamine concentration, induced by thioperamide, can impair memory consolidation related to aversive experiences. scielo.br However, higher doses of thioperamide (0.3 and 1.5 ng) did not produce the same effect on emotional memory consolidation. nih.gov

Biochemical analyses have shown that thioperamide effectively increases the release of neuronal histamine in the brains of mice without affecting the turnover rates of other major neurotransmitters like noradrenaline, dopamine, or serotonin. nih.gov This specificity makes it a valuable tool for studying the role of the brain's histaminergic system in behavior. nih.gov

Interactive Data Table: Effect of Thioperamide on Anxiety-Related Behaviors in Mice

| Treatment | Behavioral Parameter | Observation | Interpretation |

|---|---|---|---|

| Thioperamide (20 mg/kg) | Locomotion, Time in Light Zone, Shuttle Crossing | Slight, non-significant decrease | Minimal anxiogenic effect alone |

| Thioperamide + Zolantidine (H2 antagonist) | Locomotion, Time in Light Zone, Shuttle Crossing | Significant decrease | Unmasking of anxiogenic effect |

| Thioperamide + Zolantidine + Pyrilamine (H1 antagonist) | Locomotion, Time in Light Zone, Shuttle Crossing | Reversal of the decrease | H1 receptor mediates anxiety |

| Thioperamide (0.06 ng, into cerebellar vermis) | Avoidance behavior in EPM | Impaired memory consolidation | Anxiogenic-like effect on aversive memory |

Other Related Conditions

Preclinical research using animal models suggests a potential role for the histaminergic system, particularly the histamine H3 receptor, in the pathophysiology of Restless Legs Syndrome (RLS) and associated periodic leg movements (PLM). nih.govnih.gov In a study utilizing iron-deficient (ID) rats, a model that mimics some aspects of RLS, systemic administration of thioperamide was found to decrease PLM during sleep. nih.govnih.gov This effect was observed to be dose-dependent. nih.gov

The suppressive effect of thioperamide on motor activity in sleep in the ID rat model was comparable to that of pramipexole, a commonly used medication for RLS. nih.gov These findings suggest that histamine H3 receptor antagonists like thioperamide could be a potential therapeutic avenue for managing the motor symptoms of RLS and PLM disorder. nih.govnih.gov

Interactive Data Table: Effect of Thioperamide on Motor Activity in an Animal Model of RLS

| Animal Model | Treatment | Effect on Motor Activity | Key Finding |

|---|---|---|---|

| Control Rats | Thioperamide | Decreased overall motor activity | General motor suppression |

| Iron-Deficient (ID) Rats | Thioperamide | Decreased Periodic Leg Movement (PLM) in sleep | Specific reduction of RLS-like symptoms |

| Iron-Deficient (ID) Rats | α-methylhistamine (H3R agonist) | No effect on motor activity | H3 receptor involvement in RLS pathology |

Preclinical studies have indicated a functional relationship between the histaminergic and serotoninergic systems in the regulation of glucose uptake in the brain, with thioperamide playing a modulatory role. nih.govresearchgate.net In a study involving adult rats that were neonatally treated with the serotoninergic neurotoxin 5,7-dihydroxytryptamine (5,7-DHT), a significant enhancement in the uptake of [³H]glucose was observed in several brain regions, including the cortex, hippocampus, thalamus/hypothalamus, pons, and cerebellum. nih.govresearchgate.net

When these 5,7-DHT lesioned rats were pretreated with thioperamide, the enhanced [³H]glucose uptake was prevented in all examined brain regions. nih.govresearchgate.net The levels of [³H]glucose were significantly different in most brain regions (with the exception of the thalamus/hypothalamus) between the thioperamide-treated and saline-treated lesioned rats. nih.govresearchgate.net These results suggest that the histamine H3 receptor, which is blocked by thioperamide, is involved in the regulation of brain glucose uptake, particularly in a state of altered serotoninergic function. nih.govresearchgate.net This highlights a potential interaction between these two neurotransmitter systems in maintaining brain glucose homeostasis. nih.govresearchgate.net

Interactive Data Table: Effect of Thioperamide on Brain Glucose Uptake in a Rat Model

| Brain Region | 5,7-DHT Lesioned (Saline Pretreatment) | 5,7-DHT Lesioned (Thioperamide Pretreatment) | Interpretation |

|---|---|---|---|

| Cortex | Enhanced [³H]glucose uptake (by 88%) | Prevention of enhanced uptake | Thioperamide normalizes glucose uptake |

| Hippocampus | Enhanced [³H]glucose uptake (by 47-56%) | Prevention of enhanced uptake | Thioperamide normalizes glucose uptake |

| Thalamus/Hypothalamus | Enhanced [³H]glucose uptake (by 47-56%) | No significant difference from saline | Region-specific effect |

| Pons | Enhanced [³H]glucose uptake (by 47-56%) | Prevention of enhanced uptake | Thioperamide normalizes glucose uptake |

| Cerebellum | Enhanced [³H]glucose uptake (by 47-56%) | Prevention of enhanced uptake | Thioperamide normalizes glucose uptake |

| Striatum | Enhanced [³H]glucose uptake (by 35%) | Prevention of enhanced uptake | Thioperamide normalizes glucose uptake |

Preclinical evidence suggests that the histamine H3 receptor plays a protective role in the context of myocardial ischemia and associated arrhythmias, and that this effect is linked to the modulation of norepinephrine (NE) release from cardiac sympathetic nerves. nih.govnih.gov During myocardial ischemia, excessive release of NE can lead to cardiac dysfunction and life-threatening arrhythmias. nih.govnih.gov

Research has shown that activation of H3 receptors on cardiac sympathetic nerves can reduce the carrier-mediated release of NE. nih.govnih.gov This is a crucial finding because this form of NE release is a key contributor to ischemic arrhythmias. nih.gov One proposed mechanism for this protective effect involves the negative coupling of H3 receptors to the Na+/H+ exchanger (NHE). nih.gov Activation of the H3 receptor with an agonist, imetit, was found to significantly decrease NHE activity in human neuroblastoma cells. nih.gov

The selective H3 receptor antagonist, thioperamide, was shown to block the imetit-induced attenuation of NHE activity. nih.gov This demonstrates a direct link between H3 receptor signaling and the modulation of this ion exchanger. nih.gov By inhibiting NHE activity, H3 receptor activation may limit the excessive release of NE during prolonged myocardial ischemia, thereby reducing the risk of arrhythmias. nih.govnih.gov This highlights a novel mechanism of cardioprotection involving the H3 receptor. nih.gov

Interactive Data Table: Effect of Thioperamide on Na+/H+ Exchanger (NHE) Activity

| Cell Line | Treatment | Effect on NHE Activity | Conclusion |

|---|---|---|---|

| SKNMC-H3 cells | Imetit (H3R agonist) | Markedly diminished NHE activity | H3R activation inhibits NHE |

| SKNMC-H3 cells | Imetit + Thioperamide (H3R antagonist) | Abolished the imetit-induced NHE attenuation | Thioperamide blocks the H3R-mediated effect |

| SKNMC-H3 cells | EIPA (amiloride derivative) | Markedly inhibited NHE activity | Confirms NHE's role in the observed effect |

Advanced Research Methodologies and Experimental Models in Thioperamide Maleate Studies

In Vitro Pharmacological Assays

In vitro studies are fundamental to characterizing the interaction of thioperamide maleate with its molecular targets. These assays provide a controlled environment to dissect the compound's specific binding properties and cellular effects.

Receptor Binding Studies

Receptor binding assays have been instrumental in defining the affinity and selectivity of this compound for histamine receptors. These studies typically utilize radiolabeled ligands to quantify the displacement by thioperamide, thereby determining its binding affinity (Ki).